

Application Notes and Protocols for Dosimetry Calculations of RV01 in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RV01 is a promising radiopharmaceutical agent developed by Radiopharm Theranostics in partnership with MD Anderson Cancer Center. It consists of a humanized monoclonal antibody targeting the B7-H3 (CD276) protein, conjugated with the beta-emitting radionuclide Lutetium-177 (177Lu)[1][2]. B7-H3 is an immune checkpoint molecule that is overexpressed in a variety of solid tumors and is associated with a poor prognosis, making it an attractive target for cancer therapy[2][3]. **RV01** is specifically designed to target the 4lg isoform of B7-H3, which is highly expressed on tumor cells but has limited expression in healthy tissues[2][3][4]. Preclinical studies have demonstrated that **RV01** exhibits favorable biodistribution, high tumor uptake, and a shorter half-life compared to conventional monoclonal antibodies, which may lead to reduced off-target toxicity[1][4][5].

These application notes provide a framework for conducting preclinical dosimetry calculations for **RV01**, a critical step in evaluating its safety and therapeutic potential before advancing to clinical trials. The following protocols are based on established methodologies for preclinical radiopharmaceutical dosimetry.

Preclinical Models and Study Design Animal Models



- Species: Immunocompromised mice (e.g., athymic nude or SCID) are commonly used for xenograft studies.
- Tumor Models: Human tumor cell lines with high B7-H3 expression (e.g., prostate, breast, lung cancer cell lines) should be used to establish subcutaneous or orthotopic xenografts.
 The choice of cell line should be guided by B7-H3 expression levels to ensure target engagement.

Study Groups

- Biodistribution and Dosimetry Group: A sufficient number of animals to allow for sacrifice at multiple time points to characterize the uptake and clearance of **RV01**.
- Therapeutic Efficacy Group: To evaluate the anti-tumor effects of RV01 at different dose levels.
- Control Groups: Including vehicle control and potentially a non-radiolabeled antibody control group.

Experimental Protocols Biodistribution Studies

Objective: To determine the temporal distribution and accumulation of ¹⁷⁷Lu-**RV01** in tumors and major organs.

Materials:

- 177Lu-**RV01**
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Calibrated standards of ¹⁷⁷Lu

Protocol:



- Administer a known activity of ¹⁷⁷Lu-RV01 (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.
- At selected time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a cohort of mice (n=3-5 per time point).
- Collect blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
- Weigh each tissue sample.
- Measure the radioactivity in each sample and in calibrated standards using a gamma counter.
- Calculate the percent injected dose per gram of tissue (%ID/g) for each sample.

SPECT/CT Imaging

Objective: To non-invasively visualize the biodistribution of ¹⁷⁷Lu-**RV01** and confirm tumor targeting.

Materials:

- 177Lu-**RV01**
- Tumor-bearing mice
- SPECT/CT scanner
- Anesthesia

Protocol:

- Administer ¹⁷⁷Lu-RV01 to tumor-bearing mice as described above.
- At various time points post-injection, anesthetize the mice and perform whole-body SPECT/CT imaging.
- Reconstruct the images and perform co-registration of SPECT and CT data.



 Analyze the images to visualize the localization of radioactivity in the tumor and other organs.

Dosimetry Calculations

Objective: To estimate the absorbed radiation dose to the tumor and normal organs.

Methodology:

- From the biodistribution data (%ID/g), calculate the total number of disintegrations (cumulated activity) in each organ and the tumor. This is typically done by plotting the %ID/g versus time and calculating the area under the curve (AUC).
- Utilize established methods, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed dose. The absorbed dose (D) to a target organ is calculated as: D = Ã × S where à is the cumulated activity in the source organ and S is the absorbed dose per unit cumulated activity (S-value).
- S-values for various radionuclides and organ pairs in mouse phantoms are available in the literature and through specialized software.
- Calculate the absorbed dose for the tumor and each critical organ.

Data Presentation

Note: The following tables are templates. Specific quantitative data for **RV01** from preclinical studies conducted by Radiopharm Theranostics are not yet publicly available. These tables are intended to serve as a guide for presenting experimental results.

Table 1: Biodistribution of 177 Lu-**RV01** in Tumor-Bearing Mice (%ID/g ± SD)



Time Post- Injectio n	Tumor	Blood	Liver	Kidneys	Spleen	Lungs	Muscle
1 h	Data	Data	Data	Data	Data	Data	Data
4 h	Data	Data	Data	Data	Data	Data	Data
24 h	Data	Data	Data	Data	Data	Data	Data
48 h	Data	Data	Data	Data	Data	Data	Data
96 h	Data	Data	Data	Data	Data	Data	Data
168 h	Data	Data	Data	Data	Data	Data	Data

Table 2: Estimated Absorbed Radiation Dose of 177Lu-RV01 (Gy/MBq)

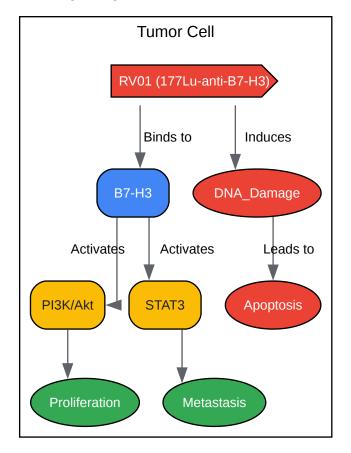
Organ/Tissue	Absorbed Dose (Gy/MBq)		
Tumor	Data		
Liver	Data		
Kidneys	Data		
Spleen	Data		
Red Marrow	Data		
Total Body	Data		

Visualizations

B7-H3 Signaling and RV01 Mechanism of Action

B7-H3 has been implicated in promoting tumor cell proliferation, migration, and invasion through various signaling pathways. **RV01**, by binding to B7-H3 and delivering a cytotoxic dose of ¹⁷⁷Lu, aims to induce DNA damage and subsequent apoptosis in cancer cells.





B7-H3 Signaling and RV01 Mechanism of Action

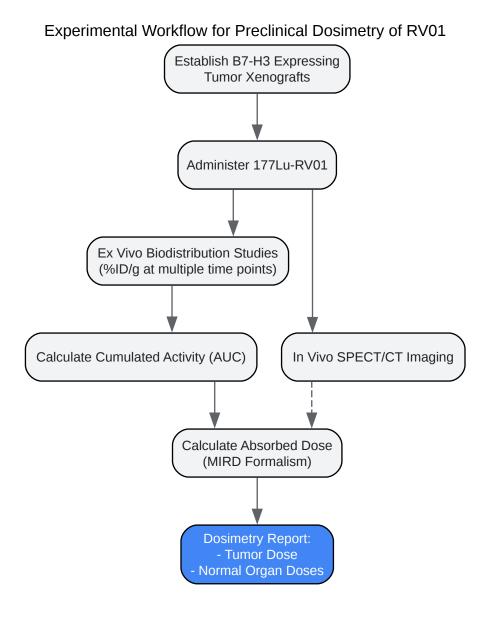
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Caption: B7-H3 signaling pathways and the mechanism of action of RV01.

Experimental Workflow for Preclinical Dosimetry

The following diagram outlines the key steps involved in the preclinical dosimetry evaluation of **RV01**.





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Caption: Workflow for preclinical dosimetry studies of RV01.

Conclusion

The preclinical dosimetry of **RV01** is a fundamental component of its development, providing essential data on its safety and therapeutic index. The protocols outlined above offer a standardized approach to generating the necessary biodistribution and dosimetry data. While specific quantitative results for **RV01** are not yet in the public domain, the qualitative reports of high tumor uptake and favorable biodistribution are encouraging for its future clinical



development[1][4][5]. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and animal models.

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